molecular formula C24H26N2O4S B7708343 N-(2-methoxy-5-{[2-methyl-6-(propan-2-yl)phenyl]sulfamoyl}phenyl)benzamide

N-(2-methoxy-5-{[2-methyl-6-(propan-2-yl)phenyl]sulfamoyl}phenyl)benzamide

Cat. No.: B7708343
M. Wt: 438.5 g/mol
InChI Key: WWWWMQDAWXRHED-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-{[2-methyl-6-(propan-2-yl)phenyl]sulfamoyl}phenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy, sulfamoyl, and isopropyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-{[2-methyl-6-(propan-2-yl)phenyl]sulfamoyl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2-methyl-6-(propan-2-yl)phenylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride intermediate.

    Coupling with Methoxybenzene: The sulfamoyl chloride intermediate is then reacted with 2-methoxy-5-aminobenzene under basic conditions to form the desired sulfamoyl-substituted benzene derivative.

    Amidation Reaction: Finally, the sulfamoyl-substituted benzene derivative is coupled with benzoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-{[2-methyl-6-(propan-2-yl)phenyl]sulfamoyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfamoyl group can be reduced to form an amine group.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of hydroxyl-substituted derivatives.

    Reduction: Formation of amine-substituted derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-{[2-methyl-6-(propan-2-yl)phenyl]sulfamoyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-{[2-methyl-6-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide
  • N-(2-methoxy-5-{[2-methyl-6-(propan-2-yl)phenyl]sulfamoyl}phenyl)propionamide

Uniqueness

N-(2-methoxy-5-{[2-methyl-6-(propan-2-yl)phenyl]sulfamoyl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy, sulfamoyl, and isopropyl groups contribute to its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-[2-methoxy-5-[(2-methyl-6-propan-2-ylphenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-16(2)20-12-8-9-17(3)23(20)26-31(28,29)19-13-14-22(30-4)21(15-19)25-24(27)18-10-6-5-7-11-18/h5-16,26H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWWMQDAWXRHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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